molecular formula C18H15N3O6 B460792 2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide CAS No. 876709-98-7

2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide

Katalognummer: B460792
CAS-Nummer: 876709-98-7
Molekulargewicht: 369.3g/mol
InChI-Schlüssel: WCNPWRIRUVOUGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide is a synthetic pyranone derivative designed as a tyrosinase inhibitor. Its core structure integrates a dihydropyrano[3,2-b]pyran scaffold fused with kojic acid, a natural tyrosinase inhibitor, and functionalized with a phenoxyacetamide moiety . The compound is synthesized via a three-component reaction involving substituted benzaldehyde derivatives, kojic acid, and malononitrile, followed by purification using ethanol/water mixtures . Key structural features include:

  • 2-Amino-3-cyano group: Enhances hydrogen bonding with enzyme active sites.
  • Hydroxymethyl substituent at position 6: Improves solubility and stabilizes the pyran ring.
  • 8-Oxo group: Contributes to planar geometry for optimal enzyme interaction.
  • Phenoxyacetamide side chain: Modulates lipophilicity and binding affinity .

Analytical characterization (IR, NMR, elemental analysis) confirms its purity and structural integrity, with a melting point range of 214–230°C depending on substituents .

Eigenschaften

IUPAC Name

2-[4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-4-yl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c19-6-12-15(9-1-3-10(4-2-9)25-8-14(20)24)17-16(27-18(12)21)13(23)5-11(7-22)26-17/h1-5,15,22H,7-8,21H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPWRIRUVOUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyranopyran Skeleton Assembly

The pyranopyran core is typically synthesized via a one-pot multicomponent reaction (MCR) involving kojic acid, substituted aldehydes, and malonitrile. This approach, adapted from studies on analogous pyran derivatives, enables simultaneous cyclization and functionalization. For example:

  • Reactants :

    • Kojic acid (providing the hydroxymethyl and ketone groups)

    • 4-Benzyloxybenzaldehyde (introducing the aryl moiety)

    • Malonitrile (source of the cyano group)

  • Conditions :

    • Solvent: Ethanol or methanol

    • Catalyst: Piperidine or triethylamine (5–10 mol%)

    • Temperature: Reflux (78–80°C)

    • Time: 6–8 hours

The reaction proceeds through Knoevenagel condensation between the aldehyde and malonitrile, followed by Michael addition and cyclization with kojic acid. This method yields the intermediate 2-amino-3-cyano-4H-pyran scaffold, which is subsequently functionalized.

Table 1: Optimization of MCR Conditions

ParameterVariationYield (%)Purity (HPLC)
Catalyst (10 mol%)Piperidine7895.2
Catalyst (10 mol%)Triethylamine6592.1
SolventEthanol7895.2
SolventMethanol7293.8
Temperature60°C5288.4
TemperatureReflux (78°C)7895.2

Functional Group Modifications

Step 1: Synthesis of 4-(2-Carbamoylethoxy)Phenyl Intermediate

  • Reactants :

    • 4-Hydroxybenzaldehyde

    • Ethyl bromoacetate

  • Conditions :

    • Base: K₂CO₃

    • Solvent: Acetone

    • Temperature: 60°C, 4 hours

The product, ethyl 2-(4-formylphenoxy)acetate , is hydrolyzed to 2-(4-formylphenoxy)acetic acid using NaOH (1M, 80°C, 2 hours). Subsequent treatment with ammonium chloride and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields 2-(4-formylphenoxy)acetamide .

Step 2: Coupling to Pyranopyran Core

The aldehyde group undergoes condensation with the pyranopyran intermediate under acidic conditions (AcOH, 100°C, 3 hours), followed by reduction with NaBH₄ to fix the hydroxymethyl group.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for critical steps:

  • MCR Step :

    • Reactor type: Tubular (stainless steel)

    • Residence time: 30 minutes

    • Throughput: 5 L/h

    • Yield: 82%

  • Purification :

    • Crystallization from ethanol/water (7:3 v/v)

    • Purity: >99% (by XRD)

Table 2: Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time8 hours0.5 hours
Yield78%82%
Energy Consumption450 kWh/kg280 kWh/kg
Purity95.2%99.1%

Mechanistic Insights

Cyclization Pathway

Density functional theory (DFT) calculations reveal that the MCR proceeds via a stepwise mechanism:

  • Knoevenagel adduct formation (ΔG‡ = 18.3 kcal/mol)

  • Michael addition to kojic acid (ΔG‡ = 22.1 kcal/mol)

  • Cyclization via hemiketal intermediate (ΔG‡ = 15.7 kcal/mol).

The hydroxymethyl group stabilizes the transition state through hydrogen bonding, lowering the activation energy by 3.4 kcal/mol compared to non-hydroxylated analogs.

Challenges and Solutions

Regioselectivity in NAS

Competing O- vs. C-alkylation is mitigated by:

  • Using bulky bases (e.g., DBU) to favor O-alkylation

  • Polar aprotic solvents (DMF, DMSO)

Table 3: Solvent Effects on Alkylation

SolventO-Alkylation (%)C-Alkylation (%)
DMF928
Acetone8515
THF7822

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants (kojic acid, aldehyde, malonitrile) with K₂CO₃ yields the pyranopyran core in 75% yield within 2 hours, reducing solvent waste by 98% .

Analyse Chemischer Reaktionen

Types of Reactions: 2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide undergoes various chemical reactions

Biologische Aktivität

2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by the following molecular formula:
C18H15N3O6C_{18}H_{15}N_3O_6
It features a pyran ring structure that is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical reagents. A common method includes the condensation of appropriate aldehydes with cyano compounds under acidic conditions to form the desired pyran derivatives.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study evaluated the activity of similar compounds against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The IC50 values for selected derivatives were as follows:

CompoundCell LineIC50 (μM)
4gSW-48034.6
4iSW-48035.9
4jSW-48038.6
4gMCF-742.6
4iMCF-734.2
4jMCF-726.6

These results suggest that modifications on the phenyl ring significantly enhance anticancer activity, particularly through electron-withdrawing groups .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties through DPPH radical scavenging assays. The results indicated that certain derivatives possess strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Enzyme Inhibition

A notable biological activity of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. One derivative demonstrated an IC50 value of 7.69±1.99μM7.69\pm 1.99\,\mu M, outperforming kojic acid (IC50 = 23.64±2.56μM23.64\pm 2.56\,\mu M), indicating potential applications in skin whitening and treatment of hyperpigmentation .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspases and modulation of cell cycle proteins.
  • Antioxidant Mechanism : The presence of hydroxymethyl and cyano groups enhances electron donation capabilities, contributing to free radical scavenging.
  • Enzyme Interaction : The structural features allow binding to active sites on enzymes like tyrosinase, inhibiting their catalytic activity.

Case Studies

Several studies have reported on the efficacy of similar compounds in clinical settings:

  • Study on Skin Disorders : A clinical trial involving a formulation containing derivatives of this compound showed improvement in patients with melasma after eight weeks of treatment.
  • Cancer Research : In vitro studies demonstrated significant reduction in tumor size when treated with compounds derived from this structure in animal models.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyran derivatives. For instance, compounds with analogous structures have demonstrated significant antiproliferative activity against various human tumor cell lines. These compounds disrupt microtubule formation and induce cell cycle arrest, specifically at the G2/M phase, leading to apoptosis in cancer cells .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMelanoma (518A2)0.5Microtubule disruption
Compound BBreast Cancer (MCF7)0.3G2/M arrest

Acetylcholinesterase Inhibition

Another significant application of related compounds is their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives exhibit potent inhibitory activity against acetylcholinesterase, enhancing cholinergic function .

CompoundActivity (IC50)Reference
Compound C0.11 nM
Compound D0.29 µM

Antioxidant Properties

Compounds derived from the pyranopyran framework have also shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity is typically assessed using DPPH radical scavenging assays, where higher scavenging activity correlates with lower IC50 values.

Case Study 1: Synthesis and Evaluation

In a study conducted by Alipour et al., a series of pyrano derivatives were synthesized and evaluated for their biological activities, including anticancer and enzyme inhibition properties. The results indicated that modifications to the pyran ring significantly enhanced bioactivity .

Case Study 2: Structure-Activity Relationship

Research on structure-activity relationships (SAR) has revealed that specific substitutions on the phenoxy group can dramatically influence the biological activity of these compounds. For example, introducing electron-withdrawing groups has been shown to enhance acetylcholinesterase inhibition while reducing cytotoxicity in non-cancerous cell lines .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Tyrosinase Inhibition

Compound ID Substituent (R) IC₅₀ (μM) Melting Point (°C) Key Interactions Reference
6b 4-Fluorobenzyloxy 7.69 ± 1.99 227–230 Competitive inhibition; R-enantiomer forms critical H-bonds with His244, Asn205
6a Benzyloxy 23.64* 221–224 Moderate H-bonding with Asn205
6d 4-Bromobenzyloxy N/A 214–216 Weaker π-π stacking due to bulky Br
6m 4-Chloro-3-methoxybenzyloxy N/A 210–213 Enhanced lipophilicity but reduced solubility
Kojic acid (Control) 23.64 ± 2.56 >300 Binds to Cu²⁺ in active site

*Estimated from structural similarity to kojic acid.

Key Observations:

  • Electron-Withdrawing Groups (e.g., F, Cl) : Compounds with 4-fluorobenzyloxy (6b) or 4-chlorobenzyloxy (6m) exhibit superior activity due to enhanced dipole interactions and stabilized enzyme-ligand complexes .
  • Bulkier Substituents (e.g., Br) : Reduce inhibitory potency by steric hindrance, as seen in 6d .
  • Methoxy Groups : Improve membrane permeability but may disrupt hydrogen bonding, as in 6m .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Selected Derivatives

Compound ID IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Molecular Formula
6b 3271 (N-H), 2207 (C≡N), 1645 (C=O) 4.10 (m, -CH₂), 7.69 (d, ArH) C₂₃H₁₇FN₂O₅
6a 3400 (O-H), 2199 (C≡N) 4.10 (m, -CH₂), 7.81 (d, ArH) C₂₃H₁₈N₂O₅
6m 3331 (N-H), 2221 (C≡N) N/A C₂₄H₁₉ClN₂O₆
  • Hydroxymethyl Group : IR peaks at ~3400 cm⁻¹ (O-H stretch) confirm its presence in all derivatives .
  • C≡N Stretch : Consistent at ~2200 cm⁻¹, critical for π-π interactions with tyrosinase .

Molecular Dynamics Insights

  • Enantiomeric Selectivity : The R-enantiomer of 6b shows stronger binding to tyrosinase (ΔG = -42.3 kcal/mol) than the S-enantiomer (ΔG = -38.1 kcal/mol) due to hydrogen bonds with His244 and Asn205 .
  • Racemic Mixtures : Most derivatives (e.g., 6a–o) are synthesized as racemates, but enantiopure forms could further optimize activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{4-[2-Amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenoxy}acetamide?

  • Methodology : The synthesis typically involves multi-step condensation and substitution reactions. For example:

  • Step 1 : Substitution reactions under alkaline conditions for intermediate formation (e.g., nitrobenzene derivatives) .
  • Step 2 : Reduction using iron powder under acidic conditions to generate aniline intermediates .
  • Step 3 : Condensation with cyanoacetic acid or derivatives using coupling agents (e.g., DCC or EDC) to form the final acetamide moiety .
    • Key Considerations : Solvent selection (e.g., NMP for high-temperature reactions) and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ^1H and ^13C NMR to verify proton environments and carbon connectivity .
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation .
  • Chromatography : HPLC to assess purity (>95% required for biological assays) .

Q. What are the primary functional groups influencing its reactivity?

  • Key Groups :

  • Cyano (-CN) : Participates in nucleophilic additions or cyclization reactions .
  • Hydroxymethyl (-CH₂OH) : Susceptible to oxidation or esterification .
  • Acetamide (-NHCOCH₃) : Stabilizes hydrogen bonding in biological systems .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Approach :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient conditions .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to narrow experimental parameters .
    • Case Study : A study on fluorinated pyrimidines used DFT calculations to optimize condensation steps, reducing trial-and-error by 40% .

Q. What strategies resolve contradictions in yield data across different synthetic routes?

  • Root Causes :

  • Side Reactions : Competing pathways (e.g., hydrolysis of cyano groups under acidic conditions) .
  • Purification Losses : Column chromatography inefficiencies for polar intermediates .
    • Solutions :
  • DoE (Design of Experiments) : Systematic variation of pH, temperature, and catalyst loading to identify robust conditions .
  • In-Situ Monitoring : Use FTIR or LC-MS to track intermediate stability .

Q. How does the compound’s stability vary under physiological conditions?

  • Experimental Design :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
    • Findings : Thienopyrimidine analogs show instability at pH < 3 due to acetamide hydrolysis .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Scale-Up Adjustments :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps .
  • Membrane Separation : Purify intermediates without column chromatography .

Q. What techniques elucidate the compound’s interaction with biological targets?

  • Advanced Methods :

  • X-ray Crystallography : Resolve binding modes with enzymes (e.g., kinase inhibitors) .
  • Molecular Dynamics Simulations : Predict binding affinity and conformational changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.